molecular formula C11H13B B1601355 1H-Indene, 6-bromo-2,3-dihydro-1,1-dimethyl- CAS No. 67159-88-0

1H-Indene, 6-bromo-2,3-dihydro-1,1-dimethyl-

Cat. No. B1601355
CAS RN: 67159-88-0
M. Wt: 225.12 g/mol
InChI Key: XTSAEIQNMRIQAS-UHFFFAOYSA-N
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Description

“1H-Indene, 2,3-dihydro-1,1-dimethyl-” is a chemical compound with the formula C11H14 . It is also known by other names such as Indan, 1,1-dimethyl-; 1,1-Dimethylindan; 1,1-Dimethylindane; 1,1-Dimethyl- (2,3-dihydroindene); 1,1-Dimethyl-2,3-dihydro-1H-indene .


Molecular Structure Analysis

The molecular structure of “1H-Indene, 2,3-dihydro-1,1-dimethyl-” can be viewed using Java or Javascript . The compound has a molecular weight of 146.2289 .

Scientific Research Applications

Application in Cancer Chemoprevention

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Indene derivatives have been designed and synthesized as Retinoic Acid Receptor α (RARα) agonists . These compounds have shown moderate RARα binding activity and potent antiproliferative activity .
  • Methods of Application : The use of receptor binding, cell proliferation, and cell differentiation assays demonstrated the activity of these compounds .
  • Results or Outcomes : One of the compounds, 4- ( (3-isopropoxy-2,3-dihydro-1 H -inden-5-yl)-carbamoyl)benzoic acid, showed a moderate binding affinity and exhibited a great potential to induce the differentiation of NB4 cells .

Application in Multicomponent Reactions

  • Scientific Field : Organic Chemistry
  • Summary of Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
  • Methods of Application : These compounds are used in Multicomponent Reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
  • Results or Outcomes : The use of MCRs in synthesis could be categorized into three categories. The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated. Second, MCRs are more convergent than uni- and bimolecular reactions. Besides, they could be considered as a paradigm of a natural assembly method such as prebiotic evolution .

Application in Photoreactions

  • Scientific Field : Photochemistry
  • Summary of Application : Certain 2-aryl-2-bromo-1H-indene-1,3-diones undergo photoreactions .
  • Methods of Application : The photoreaction is envisaged to occur through β-cleavage in which homolytic cleavage of C2–Br bond occurs preferentially to furnish the corresponding resonance stabilized 2-aryl-1H-indene-1,3 (2H)-dione free radicals .
  • Results or Outcomes : The photoproducts formed depend on the solvent employed, i.e. 2-aryl-2-ethoxy-1H-indene-1,3 (2H)-diones, 2,2’-diaryl- 1H,1’H-2,2’-biindene-1,1’,3,3’ (2H,2’H)-tetrones and (Z)-2- (aryl)-2- ((aryl) (3-oxoisobenzofuran-1 (3H)- ylidene)methyl)-1H-indene-1,3 (2H)-diones in anhydrous alcohol and 2-aryl-1H-indene-1,3 (2H)-diones and bromoacetone in dry acetone .

Application in Retinoic Acid Receptor Agonists

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : A series of novel indene-derived retinoic acid receptor α (RARα) agonists have been designed and synthesized .
  • Methods of Application : The use of receptor binding, cell proliferation, and cell differentiation assays demonstrated the activity of these compounds .
  • Results or Outcomes : One of the compounds, 4- ( (3-isopropoxy-2,3-dihydro-1 H -inden-5-yl)-carbamoyl)benzoic acid, showed a moderate binding affinity and exhibited a great potential to induce the differentiation of NB4 cells .

Application in Thermodynamic Property Analysis

  • Scientific Field : Physical Chemistry
  • Summary of Application : Certain indene derivatives, such as 2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene, have been used in the analysis of thermodynamic properties .
  • Methods of Application : These compounds are used in dynamic data analysis, as implemented in software packages like the NIST ThermoData Engine .
  • Results or Outcomes : The analysis provides access to a collection of critically evaluated thermodynamic property data for pure compounds, with a primary focus on organics .

Application in Pharmacokinetics

  • Scientific Field : Pharmacology
  • Summary of Application : Certain indene derivatives, such as 6-Bromo-1H-indene, are used in the study of pharmacokinetics .
  • Methods of Application : These compounds are used in the analysis of physicochemical properties, lipophilicity, druglikeness, and water solubility .
  • Results or Outcomes : The analysis provides valuable information for the development of new drugs and the improvement of existing ones .

properties

IUPAC Name

5-bromo-3,3-dimethyl-1,2-dihydroindene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-11(2)6-5-8-3-4-9(12)7-10(8)11/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSAEIQNMRIQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498415
Record name 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indene, 6-bromo-2,3-dihydro-1,1-dimethyl-

CAS RN

67159-88-0
Record name 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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